molecular formula C9H10N2O3 B3159480 N,2-dimethyl-5-nitrobenzamide CAS No. 862470-06-2

N,2-dimethyl-5-nitrobenzamide

Cat. No.: B3159480
CAS No.: 862470-06-2
M. Wt: 194.19 g/mol
InChI Key: ABRAQBSASWECST-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-nitrobenzamide (CAS 862470-06-2) is a nitro-substituted benzamide with a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is provided with a high purity of 98% and is characterized by its canonical SMILES string, CNC(=O)C1=CC( N+ =O)=CC=C1C . As a nitrobenzamide, it belongs to a class of compounds demonstrating significant scientific interest for their antimycobacterial properties . Recent research into structurally similar N-alkyl nitrobenzamides has revealed their potential as promising antitubercular agents, with studies suggesting Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1)—an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis—as a likely target . The mechanism is proposed to involve the nitroaromatic moiety, which can be reduced within the bacterial cell, potentially leading to the formation of a covalent adduct with the DprE1 enzyme and irreversible inhibition of its function . This makes nitrobenzamides a valuable scaffold for developing new therapeutics against tuberculosis, particularly for tackling multidrug-resistant strains . Researchers can utilize this compound to explore structure-activity relationships and mechanisms of action in medicinal chemistry programs. This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area. This compound is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N,2-dimethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-3-4-7(11(13)14)5-8(6)9(12)10-2/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRAQBSASWECST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N,2 Dimethyl 5 Nitrobenzamide and Analogues

Strategic Design of Precursor Molecules

Synthesis of Substituted Nitrobenzoic Acids (e.g., 2-methyl-5-nitrobenzoic acid derivatives)

The carboxylic acid component, 2-methyl-5-nitrobenzoic acid, is a key intermediate in the synthesis of N,2-dimethyl-5-nitrobenzamide. guidechem.com A common laboratory-scale synthesis for this precursor involves the hydrolysis of its corresponding ester, methyl 2-methyl-5-nitrobenzoate (B13354976).

A general procedure involves dissolving methyl 2-methyl-5-nitrobenzoate in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com An aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH), is then added to the mixture. chemicalbook.com The reaction is typically stirred at a slightly elevated temperature, for instance, 30°C, for several hours to ensure complete saponification of the ester. chemicalbook.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). chemicalbook.com Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an aqueous workup and extracted with an organic solvent like ethyl acetate. chemicalbook.com After drying and concentrating the organic layers, 2-methyl-5-nitrobenzoic acid is obtained, often in high yield and purity, suitable for use in subsequent steps without further purification. chemicalbook.com

The structural confirmation of the synthesized 2-methyl-5-nitrobenzoic acid can be performed using spectroscopic methods such as 1H NMR. chemicalbook.com

Preparation of Functionalized Amines for Amide Formation

The amine precursor required for the synthesis of this compound is methylamine (B109427). For the creation of analogues, a wide array of primary and secondary amines can be utilized. The synthesis of amides is a foundational reaction in medicinal chemistry, partly due to the vast commercial availability of diverse amine building blocks. mychemblog.com

The preparation of amines can be achieved through various classical and modern organic chemistry reactions. For instance, methods for synthesizing primary and secondary amines often involve the reduction of amides, nitriles, or nitro compounds, or through nucleophilic substitution reactions. The innate basicity of the amine nucleophile is a key factor in its reactivity towards an activated carboxylic acid. rsc.org However, this basicity can also lead to a competing acid-base reaction with the carboxylic acid, necessitating the activation of the carboxyl group before the coupling reaction. mychemblog.comrsc.org

Amide Bond Formation Techniques for this compound

The formation of the amide bond is one of the most frequently performed reactions in pharmaceutical and chemical research. ucl.ac.uknih.gov This transformation, which links the 2-methyl-5-nitrobenzoic acid and methylamine precursors, can be accomplished through several advanced methodologies.

Coupling Reagent-Mediated Amidation (e.g., HATU, EDCI)

To overcome the slow reaction rate of direct condensation between a carboxylic acid and an amine, coupling reagents are widely employed. mychemblog.com These reagents activate the carboxylic acid to form a more electrophilic species that readily reacts with the amine. mychemblog.com

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent used extensively in peptide and amide synthesis. wikipedia.orghighfine.com It is known for high coupling efficiencies, fast reaction rates, and the ability to suppress racemization of chiral centers. wikipedia.orghighfine.com The reaction mechanism involves the initial reaction of the carboxylic acid with HATU to form an OAt-active ester. commonorganicchemistry.com This activated ester is then attacked by the amine nucleophile to yield the final amide product. commonorganicchemistry.com The high efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom, which stabilizes the transition state. wikipedia.org Reactions are typically carried out in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). mychemblog.comwikipedia.org

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common carbodiimide-based coupling reagent. peptide.com Unlike dicyclohexylcarbodiimide (B1669883) (DCC), the urea (B33335) byproduct formed from EDCI is water-soluble, which simplifies purification through an aqueous workup. peptide.com EDCI-mediated couplings are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions, especially with electron-deficient amines. nih.govresearchgate.net A typical protocol may involve the use of EDCI, a catalytic amount of HOBt, and a base like DIPEA in a suitable solvent. nih.gov

Coupling ReagentFull NameKey FeaturesCommon Additives/BaseByproduct Characteristics
HATU [Dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphateHigh efficiency, fast reaction rates, low racemization. wikipedia.orghighfine.comDIEA (Hünig's base), Triethylamine wikipedia.orgSoluble in common organic solvents.
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideForms water-soluble urea byproduct, simplifying workup. peptide.comHOBt, DMAP, DIPEA nih.govresearchgate.netWater-soluble, easily removed by extraction. peptide.com

Solvent-Free and Environmentally Conscious Amidation Protocols

In line with the principles of green chemistry, significant research has focused on developing amidation methods that reduce or eliminate the use of hazardous solvents and minimize waste. semanticscholar.org

One such approach involves microwave-assisted direct amidation . A method has been described for the synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govmdpi.com The reactions, carried out in an open microwave reactor, are rapid and efficient, often yielding products in high purity without the need for chromatographic separation. nih.govmdpi.com This methodology is noted for producing a limited amount of waste and allowing for easy separation of the catalyst. mdpi.com

Another environmentally friendly technique is the use of infrared (IR) irradiation to drive the reaction in the absence of a solvent. This method has been successfully applied to the formation of carboxamides from carboxylic acids and primary amines, providing good yields of the desired amide products. scirp.org The procedure is low-cost as it avoids expensive catalysts and the need for solvent recovery. scirp.org

More recently, photocatalysis has emerged as a green alternative. Researchers have developed a method for synthesizing amides from alcohols using a Covalent Organic Framework (COF) as a recyclable photocatalyst under red light irradiation. dst.gov.in This approach offers mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. dst.gov.in

MethodEnergy SourceCatalyst/ReagentKey Advantages
Microwave-Assisted Synthesis Microwave IrradiationCeric Ammonium Nitrate (CAN) nih.govmdpi.comSolvent-free, rapid, high yields, environmentally friendly. nih.govmdpi.com
Infrared-Mediated Synthesis Infrared LightNone (direct reaction) scirp.orgSolventless, good yields, low cost. scirp.org
Photocatalysis Red LightCovalent Organic Framework (COF) dst.gov.inMild conditions, efficient, recyclable catalyst, sustainable. dst.gov.in

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical energy from processes like grinding or ball milling to induce chemical transformations, represents a significant advance in green synthesis. nih.gov These solvent-free or low-solvent (liquid-assisted grinding, LAG) methods can lead to shorter reaction times, milder conditions, and reduced waste generation compared to conventional solution-phase synthesis. organic-chemistry.org

Several mechanochemical approaches to amide synthesis have been developed. nih.gov One effective method involves the ball milling of a carboxylic acid and an amine with a coupling reagent, such as EDC, and a small amount of an organic solvent as a liquid-assisted grinding additive. rsc.org This technique has been shown to be highly chemoselective and has been successfully applied to the synthesis of active pharmaceutical ingredients, demonstrating its practical utility. rsc.org Another mechanochemical strategy involves the reaction of esters with an ammonia (B1221849) source, like calcium nitride, under ball milling conditions to produce primary amides. organic-chemistry.org The development of mechanochemical methods provides an efficient and scalable green route for the synthesis of amides. organic-chemistry.org

Regioselective Nitration and Methylation Strategies on Benzamide (B126) Scaffolds

The synthesis of this compound hinges on the precise installation of substituents on the benzene (B151609) ring. The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is governed by the directing effects of the substituents already present on the ring. lumenlearning.comlibretexts.org In the case of a 2-methylbenzamide (B88809) precursor, both the methyl group (-CH₃) and the N-methylcarboxamide group (-CONHCH₃) influence the position of the incoming electrophile.

The methyl group is a well-established activating group that directs incoming electrophiles to the ortho and para positions. unizin.org The N-methylcarboxamide group is more complex; while the nitrogen lone pair can donate electron density to the ring via resonance (an activating, ortho, para-directing effect), the carbonyl group is strongly electron-withdrawing. libretexts.org Under the strongly acidic conditions typical for nitration, the carbonyl oxygen is likely protonated, which significantly increases its electron-withdrawing nature and makes the group a meta-director. libretexts.org

A plausible synthetic route involves the nitration of 2-methylbenzoic acid. Here, the weakly activating, ortho, para-directing methyl group and the deactivating, meta-directing carboxylic acid group (-COOH) are in competition. The methyl group at position 2 directs to positions 4 and 6, while the carboxylic acid at position 1 directs to position 5. The combination of these effects, along with steric hindrance, favors the formation of 2-methyl-5-nitrobenzoic acid as a major product. This intermediate can then be converted to the target this compound via amidation with methylamine.

The regioselectivity of nitration is highly dependent on the specific substrate and reaction conditions. The following table illustrates typical isomer distributions for the nitration of various substituted benzenes, highlighting the directing effects of different functional groups.

Substituent (Y in C₆H₅Y)Directing Effect% Ortho Product% Meta Product% Para Product
–CH₃Ortho, Para-directing Activator63334
–OHOrtho, Para-directing Activator50050
–ClOrtho, Para-directing Deactivator35164
–COOHMeta-directing Deactivator22762
–NO₂Meta-directing Deactivator7912

Table 1. Isomer distribution in the nitration of selected monosubstituted benzene derivatives, demonstrating the influence of various substituents. unizin.org

Direct methylation of the benzamide scaffold is generally not a preferred strategy for this synthesis. The methyl groups of this compound are more conveniently introduced by using precursors like 2-methylbenzoic acid and methylamine.

Transformations of the Nitro Group for this compound Synthesis

While the nitro group is an essential feature of the target compound, its transformation is crucial for the synthesis of a diverse range of analogues. The electron-withdrawing nature of the nitro group makes it a versatile functional handle for further chemical modifications. nih.gov

Reductive Amination Sequences

The term "reductive amination" in this context refers to a sequence where the nitro group is first reduced to a primary amine, which is then alkylated. This is a powerful one-pot strategy for synthesizing N-alkylated anilines from nitroaromatic compounds. nih.govorganic-chemistry.org The process typically involves the catalytic reduction of the nitro group to an amine, which then reacts in situ with an aldehyde or ketone to form an imine. The imine is subsequently reduced under the same conditions to yield the alkylated amine. wikipedia.org

This sequence is highly valuable in green chemistry as it combines multiple steps into a single operation, reducing waste and purification needs. wikipedia.org A variety of catalytic systems, including those based on palladium, nickel, and gold, have been developed for this transformation, utilizing hydrogen gas or transfer hydrogenation reagents like formic acid. nih.govresearchgate.net For example, a one-pot synthesis can be achieved by reducing nitrobenzenes in the presence of an aldehyde using decaborane (B607025) (B₁₀H₁₄) and a Pd/C catalyst. organic-chemistry.org

Alternatively, the nitro group can be selectively reduced to a primary amine using various reagents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com A method for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, involves the reduction of a nitro-substituted benzamide using iron powder in the presence of acid. google.com The resulting primary amine is a key intermediate for creating a library of analogues through subsequent reactions.

Alternative Pathway Investigations

Beyond reduction to an amine, the nitro group on the benzamide scaffold can potentially undergo other transformations. The strong electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically at positions ortho and para to the nitro group. This allows for the displacement of other substituents, such as halogens, by various nucleophiles.

Another area of investigation is the complete removal of the nitro group, or denitration. While less common, such reactions can be achieved under specific reductive conditions. Furthermore, the nitro group can influence the reactivity of other parts of the molecule. For instance, the electrochemical reduction of nitro-substituted benzamides has been explored as a route to synthesize heterocyclic systems like 1H-1-hydroxy-quinazolin-4-ones. acs.org These advanced transformations open pathways to novel molecular scaffolds derived from nitrobenzamide precursors.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include temperature, solvent, and the choice of catalytic system.

Temperature and Solvent Effects

The choice of solvent is equally critical. Solvents can influence the solubility of reagents, stabilize transition states, and mediate heat transfer. In amide alkylation, polar aprotic solvents like acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. escholarship.org Optimization studies for a model K₃PO₄-mediated benzamide alkylation showed that acetonitrile provided the highest yield, while other polar solvents like THF, DMSO, and DMF were less effective. escholarship.org

EntrySolventTemperature (°C)Yield (%)
1Acetonitrile5070
2AcetonitrileRoom Temp.20
3Tetrahydrofuran (THF)5055
4Dimethyl Sulfoxide (DMSO)5048
5Dimethylformamide (DMF)5042

Table 2. Effect of solvent and temperature on the K₃PO₄-mediated alkylation of benzamide with benzyl (B1604629) bromide. escholarship.org

Catalytic Systems in this compound Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. For the synthesis of this compound and its analogues, several steps can be accelerated and controlled by catalysts.

Nitration: The nitration step is typically catalyzed by a strong acid, most commonly sulfuric acid (H₂SO₄), which facilitates the formation of the reactive nitronium ion (NO₂⁺) from nitric acid. frontiersin.org Recent research has also explored solid acid catalysts, such as zeolites, which can offer improved regioselectivity and easier separation. google.com

Amide Bond Formation: The conversion of the 2-methyl-5-nitrobenzoic acid intermediate to the final amide can be facilitated by coupling agents. Alternatively, transition metal-catalyzed methods are emerging for direct amidation reactions.

N-Alkylation of Amides: While the N-methyl group in the target compound is likely sourced from methylamine, the synthesis of other N-alkyl analogues can be achieved through catalytic N-alkylation of a primary amide with an alcohol. This "borrowing hydrogen" methodology involves a catalyst, often based on ruthenium, manganese, or cobalt, that temporarily removes hydrogen from the alcohol to form an aldehyde in situ. nih.govacs.org The aldehyde then condenses with the amide, and the resulting intermediate is hydrogenated by the catalyst to yield the N-alkylated product. nih.gov

EntryCatalystBaseTemperature (°C)Yield (%)
1Co/C-800KOH13092
2Co₃O₄KOH13015
3Co(OAc)₂KOH130<5
4NoneKOH130<5

Table 3. Evaluation of different cobalt-based catalysts for the N-alkylation of benzamide with benzyl alcohol. The pyrolyzed cobalt on carbon (Co/C-800) catalyst shows superior activity. nih.gov

Sophisticated Spectroscopic Elucidation of N,2 Dimethyl 5 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and electronic environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide an unambiguous structural confirmation of N,2-dimethyl-5-nitrobenzamide.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the two methyl groups, each influenced by the electronic effects of the substituents.

Aromatic Region: The 1,2,4-trisubstituted benzene (B151609) ring contains three protons, labeled here as H-3, H-4, and H-6.

The strong electron-withdrawing nature of the nitro group at C-5 will significantly deshield the ortho proton (H-4) and the meta proton (H-6).

The amide group at C-1 and the methyl group at C-2, both being weakly activating or deactivating, will have a more moderate influence.

H-6 is anticipated to be the most deshielded aromatic proton due to its position ortho to the nitro group, likely appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz) from coupling to H-4. acdlabs.comlibretexts.org

H-4 is expected to appear as a doublet of doublets, being ortho to H-3 (J ≈ 8-10 Hz) and meta to H-6 (J ≈ 2-3 Hz). libretexts.org Its chemical shift will be downfield due to the influence of the adjacent nitro group.

H-3 will likely be the most shielded of the aromatic protons and will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8-10 Hz). libretexts.org

Aliphatic Region:

The N-methyl group (N-CH₃) protons are expected to produce a doublet in the range of δ 2.8–3.1 ppm, coupling to the amide proton (N-H).

The aryl-methyl group (Ar-CH₃) at the C-2 position will give rise to a singlet, anticipated in the region of δ 2.3–2.6 ppm.

Amide Proton (N-H): A broad singlet or quartet (due to coupling with the N-methyl group) is expected, typically in the downfield region (δ 7.5–8.5 ppm), though its position can be highly variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
Ar-CH₃ (at C-2)~2.4Singlet (s)N/A
N-CH₃~2.9Doublet (d)~4-5 Hz (³J_H-H)
H-3~7.5Doublet (d)~8-9 Hz (³J_ortho)
H-4~8.2Doublet of Doublets (dd)³J_ortho ≈ 8-9 Hz, ⁴J_meta ≈ 2-3 Hz
H-6~8.5Doublet (d)⁴J_meta ≈ 2-3 Hz
N-H~8.0Broad Quartet (br q)~4-5 Hz (³J_H-H)

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the two methyl carbons. Substituent effects are critical for assigning the aromatic signals. researchgate.netias.ac.in

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the δ 165–170 ppm range. ias.ac.in

Aromatic Carbons:

C-5 (bearing NO₂): The nitro group's strong deshielding effect will place this signal significantly downfield, likely around δ 148 ppm.

C-1 (bearing C(O)NHCH₃): This quaternary carbon will also be downfield, influenced by the amide group.

C-2 (bearing CH₃): The methyl substituent will cause a shielding effect on the carbon it is attached to.

C-4 and C-6: These carbons will be deshielded due to their proximity to the electron-withdrawing nitro group.

C-3: This carbon is expected to be the most shielded of the aromatic CH carbons.

Methyl Carbons:

The N-methyl carbon (N-CH₃) is anticipated around δ 26 ppm.

The aryl-methyl carbon (Ar-CH₃) is expected at a slightly lower chemical shift, around δ 18–22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ar-CH₃ (at C-2)~20
N-CH₃~26
C-3~122
C-6~125
C-4~128
C-2~135
C-1~138
C-5~148
C=O~168

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the adjacent aromatic protons H-3 and H-4, and the correlation between the N-H proton and the N-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. libretexts.orghuji.ac.il It would definitively link the signals for H-3, H-4, and H-6 to their respective carbons (C-3, C-4, C-6) and confirm the assignments of the Ar-CH₃ and N-CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-4 bond) C-H correlations and is crucial for piecing together the molecular framework. libretexts.orgcolumbia.edu Key expected correlations would include:

The Ar-CH₃ protons to C-1, C-2, and C-3.

The H-6 proton to the carbonyl carbon (C=O) and C-4.

The N-CH₃ protons to the carbonyl carbon (C=O).

The N-H proton to the carbonyl carbon (C=O) and C-1.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic frequencies for its functional groups.

The IR and Raman spectra of this compound would be dominated by absorptions from the amide, nitro, and methyl groups.

Amide Group:

N-H Stretch: A single, sharp peak is expected around 3300–3350 cm⁻¹ for the secondary amide N-H bond. spectroscopyonline.com

C=O Stretch (Amide I band): A very strong absorption is predicted in the range of 1640–1680 cm⁻¹. spectroscopyonline.comspcmc.ac.innih.gov This is one of the most prominent peaks in the IR spectrum.

N-H Bend (Amide II band): This band, arising from a mix of N-H bending and C-N stretching, is expected between 1515–1570 cm⁻¹. spectroscopyonline.comresearchgate.net

Nitro Group:

Asymmetric Stretch (ν_as(NO₂)): A strong absorption is anticipated between 1500–1570 cm⁻¹. researchgate.netnih.gov

Symmetric Stretch (ν_s(NO₂)): A strong absorption is expected between 1300–1370 cm⁻¹. researchgate.netnih.gov

Methyl Groups:

C-H Stretches: Both symmetric and asymmetric C-H stretching vibrations for the two methyl groups would appear in the 2850–3000 cm⁻¹ region.

Aromatic Ring:

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretches: Ring stretching vibrations are expected in the 1450–1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR/Raman Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3300 - 3350Medium
Aromatic C-H StretchAromatic Ring3000 - 3100Medium-Weak
Aliphatic C-H StretchMethyl Groups2850 - 3000Medium
C=O Stretch (Amide I)Secondary Amide1640 - 1680Very Strong
Aromatic C=C StretchAromatic Ring1450 - 1600Medium-Variable
N-H Bend (Amide II)Secondary Amide1515 - 1570Strong
Asymmetric NO₂ StretchNitro Group1500 - 1570Strong
Symmetric NO₂ StretchNitro Group1300 - 1370Strong

Vibrational spectroscopy can offer insights into the molecule's preferred conformation, particularly concerning the rotation around the C(aryl)-C(carbonyl) single bond. The dihedral angle between the aromatic ring and the amide plane influences the degree of π-conjugation. Changes in this conjugation affect the electronic character and, consequently, the vibrational frequency of the C=O bond (Amide I band). nih.gov Steric hindrance from the ortho-methyl group may force the amide group out of the plane of the benzene ring, leading to a higher C=O stretching frequency compared to a fully conjugated system. Furthermore, the position and shape of the N-H stretching band can indicate the presence and nature of intermolecular hydrogen bonding in the solid state or in concentrated solutions. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while tandem mass spectrometry reveals structural details through controlled fragmentation.

The elemental formula for this compound is C₉H₁₀N₂O₃. High-resolution mass spectrometry (HRMS) can measure the mass of the molecular ion with very high precision, which allows for the unambiguous determination of its elemental composition. The theoretical exact mass of the monoisotopic molecular ion ([M]⁺) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

The presence of isotopes, particularly ¹³C, results in a characteristic isotopic pattern in the mass spectrum. The most abundant peak corresponds to the molecule containing only the most common isotopes (the monoisotopic peak). Subsequent peaks ([M+1], [M+2], etc.) appear at higher mass-to-charge ratios with lower intensities, corresponding to molecules containing one or more heavier isotopes. The relative abundances of these isotopic peaks can be calculated and compared to the experimental spectrum to verify the assigned elemental formula.

Table 1: Theoretical Exact Mass and Isotopic Pattern for this compound (C₉H₁₀N₂O₃)

Ion Formula Calculated Mass (Da) Relative Abundance (%)
[C₉H₁₀N₂O₃]⁺ 194.0691 100.00
[¹³CC₈H₁₀N₂O₃]⁺ 195.0725 9.84
[C₉H₁₀¹⁵NN¹⁴NO₃]⁺ 195.0662 0.74

This table presents theoretically calculated data based on the compound's elemental formula.

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of the molecule by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺ or M⁺˙) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its functional groups and connectivity.

For this compound, fragmentation is expected to occur at the molecule's weakest bonds and most reactive sites. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). nih.govresearchgate.net The amide functional group can also direct fragmentation, such as through alpha-cleavage adjacent to the carbonyl group or the nitrogen atom.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 195.0764) could involve:

Loss of the dimethylamino group: Cleavage of the C-N bond of the amide could lead to the loss of dimethylamine (B145610) ( (CH₃)₂NH ), resulting in a key fragment ion.

Loss of the nitro group: A characteristic fragmentation for nitroaromatics is the loss of NO₂ (46 Da), which can help identify this functional group. nih.gov

Cleavage of the amide bond: The bond between the carbonyl carbon and the nitrogen can break, leading to fragments corresponding to the acylium ion and the amine portion.

Decarbonylation: Following initial fragmentation, the loss of carbon monoxide (CO) from acylium ions is a common subsequent step. researchgate.net

Table 2: Plausible MS/MS Fragment Ions of this compound ([M+H]⁺ = m/z 195.0764)

Proposed Fragment Neutral Loss Fragment m/z (calculated)
[M+H - H₂O]⁺ H₂O 177.0658
[M+H - NO]⁺ NO 165.0710
[M+H - (CH₃)₂N]⁺ (CH₃)₂N 150.0393
[M+H - NO₂]⁺ NO₂ 149.0709

This table outlines theoretically proposed fragmentation pathways based on the known behavior of related chemical structures.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) and the intensity of absorption are characteristic of the molecule's electronic structure, particularly its chromophores.

The structure of this compound contains two primary chromophores that dominate its UV-Vis spectrum: the nitro-substituted benzene ring and the benzamide (B126) functional group. The interaction between these groups influences the electronic transitions observed.

Chromophores:

Nitroaromatic System: The benzene ring substituted with a nitro group (NO₂) is a strong chromophore. The nitro group is an electron-withdrawing group that, along with the methyl group (electron-donating), influences the energy levels of the π-orbitals of the aromatic ring.

Benzamide System: The carbonyl group (C=O) conjugated with the benzene ring and the nitrogen atom of the amide also constitutes a significant chromophore.

Electronic Transitions:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically high-energy and result in strong absorption bands in the UV region. The conjugated system of the benzene ring and the carbonyl group gives rise to these transitions.

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl and nitro groups, or the amide nitrogen) to an antibonding π* orbital. These absorptions occur at longer wavelengths and are generally much weaker in intensity than π → π* transitions.

The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, characteristic of the substituted benzene ring. The presence of the nitro and amide groups, which extend the conjugation, is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Table 3: Expected Electronic Transitions and Approximate Absorption Maxima for this compound

Transition Type Associated Chromophore Expected λmax Region (nm)
π → π* Nitroaromatic System ~260-280
π → π* Benzamide System ~230-250

This table provides an estimation of absorption regions based on the analysis of the compound's chromophores and general spectroscopic principles.

In Depth Structural Analysis and Supramolecular Interactions of N,2 Dimethyl 5 Nitrobenzamide

Single-Crystal X-ray Diffraction (XRD)

Crystal System, Space Group, and Unit Cell Parameters

The fundamental crystallographic parameters, which describe the symmetry and dimensions of the crystal lattice, have not been determined.

Torsion Angles and Planarity of the Benzene (B151609) and Amide Moieties

An analysis of the rotational arrangement of the molecule's functional groups and the planarity of its ring structures cannot be performed without XRD data.

Analysis of Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks (e.g., C-H···O, N-H···N) and Their Directionality

A detailed description of the hydrogen bonds that govern the packing of molecules in the solid state is not possible.

π-Stacking and Other Weak Non-Covalent Interactions

The presence and geometry of other significant non-covalent interactions, such as π-stacking, which are crucial for understanding the crystal's stability, remain unknown.

Until a single-crystal X-ray diffraction study of N,2-dimethyl-5-nitrobenzamide is conducted and the results are made public, a detailed and accurate structural analysis as requested cannot be provided.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that delineates the close contact interactions between neighboring molecules. For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, which are crucial for the stability of its crystal packing.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The surface is typically color-coded to highlight different properties. A key mapping is the normalized contact distance (dnorm), which is based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate shorter contacts with negative values, signifying strong hydrogen bonds or other close interactions. White regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts with positive values.

In the case of this compound, the prominent interactions expected to be visualized are hydrogen bonds involving the amide proton and the oxygen atoms of the nitro group or the carbonyl group. Additionally, C-H···O interactions are anticipated, given the presence of methyl groups and the aromatic ring. samsun.edu.tr

For this compound, the 2D fingerprint plot would likely be dominated by contributions from O···H/H···O, C···H/H···C, and H···H contacts. researchgate.net The O···H/H···O interactions, appearing as sharp spikes in the plot, would quantify the hydrogen bonding network. The C···H/H···C interactions would represent contacts involving the aromatic ring and methyl groups, while the H···H contacts would account for a significant portion of the surface area due to the abundance of hydrogen atoms in the molecule. semanticscholar.org

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar nitrobenzamide structures, is presented in the table below. researchgate.netstrath.ac.uk

Interaction TypeContributing AtomsExpected Percentage Contribution
O···H/H···OOxygen (nitro, carbonyl) and Hydrogen (amide, methyl, aromatic)30-40%
C···H/H···CCarbon (aromatic, methyl, carbonyl) and Hydrogen25-35%
H···HHydrogen-Hydrogen20-30%
C···CCarbon-Carbon (aromatic ring stacking)3-7%
N···O/O···NNitrogen (nitro, amide) and Oxygen (nitro, carbonyl)1-4%
OtherC···O, N···H, etc.< 5%

This quantitative analysis allows for a detailed understanding of the forces governing the crystal packing of this compound, which in turn influences its physical properties such as melting point and solubility.

Conformational Preferences and Flexibility

The conformational landscape of this compound is primarily defined by the rotational freedom around its single bonds. The molecule's flexibility is largely dictated by the rotational barriers associated with the amide C-N bond and the bond connecting the aromatic ring to the carbonyl group.

The rotation around the amide C(O)-N bond is known to be significantly hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. nih.gov This restricted rotation gives rise to distinct conformers, and the energy required to overcome this barrier can be determined experimentally by techniques such as dynamic NMR spectroscopy or computationally through quantum chemical calculations. nih.govmontana.edu

For N,N-dimethylbenzamide, a structurally related compound, the free energy of activation (ΔG‡) for rotation about the amide bond has been reported to be approximately 61.5 kJ/mol. rsc.org It is expected that this compound would exhibit a similar rotational barrier. The presence of the ortho-methyl group may introduce some steric hindrance, potentially influencing the precise value of this barrier.

A potential energy surface (PES) scan for the rotation around the C(O)-N bond would reveal two minima corresponding to the stable conformers and a transition state at the energy maximum. The energy difference between the minima and the transition state represents the rotational barrier.

Another key conformational feature is the rotation around the Ar-C(O) bond, which determines the orientation of the amide group relative to the benzene ring. The planarity of this system is influenced by the electronic effects of the substituents on the aromatic ring and any steric hindrance. The electron-withdrawing nitro group at the meta-position (relative to the amide) and the electron-donating methyl group at the ortho-position will modulate the electronic properties of the ring and, consequently, the rotational barrier.

Below is a table summarizing the expected rotational barriers for key bonds in this compound, based on data from analogous compounds.

BondDescriptionExpected Rotational Barrier (ΔG‡)Factors Influencing the Barrier
C(O)-NAmide bond rotation~60-70 kJ/molPartial double bond character, steric hindrance from methyl groups.
Ar-C(O)Rotation of the amide group relative to the aromatic ringLower than C(O)-N bondSteric interactions with the ortho-methyl group, electronic effects of substituents.
Ar-NO2Rotation of the nitro groupRelatively lowPotential for weak intramolecular interactions. mdpi.com

Understanding these energy profiles and rotational barriers is crucial for predicting the dominant conformations of this compound in different environments, which can impact its biological activity and material properties.

Crystalline Polymorphism and Co-crystallization Strategies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph has a different crystal lattice arrangement and, consequently, distinct physicochemical properties such as melting point, solubility, and stability. Nitroaromatic compounds are known to exhibit polymorphism, and it is plausible that this compound could also crystallize in different polymorphic forms under varying crystallization conditions. mdpi.commdpi.com

The formation of different polymorphs can be influenced by factors such as the choice of solvent, the rate of cooling or evaporation, and the presence of impurities. The functional groups in this compound, namely the amide, nitro, and methyl groups, can participate in a variety of intermolecular interactions, leading to different stable packing arrangements. For instance, different hydrogen bonding motifs or π-π stacking configurations could give rise to distinct polymorphs.

Co-crystallization is a strategy used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. nih.gov This technique is widely employed in the pharmaceutical industry to improve properties such as solubility and bioavailability. For this compound, co-crystallization could be explored to enhance its properties for specific applications.

The selection of a suitable coformer is critical and is often guided by the principles of supramolecular chemistry, particularly the formation of robust intermolecular synthons. Given the presence of the amide group, which can act as both a hydrogen bond donor and acceptor, and the nitro group, which is a strong hydrogen bond acceptor, a variety of coformers could be considered.

Potential co-crystallization strategies for this compound could involve:

Acid-Amide Heterosynthons: Co-crystallization with carboxylic acids could lead to the formation of a stable acid-amide hydrogen-bonded synthon. researchgate.netresearchgate.net Benzoic acid and its derivatives are common coformers for benzamides. biointerfaceresearch.com

Hydrogen Bonding with Other Functional Groups: Coformers containing hydroxyl, amino, or other amide groups could form predictable hydrogen bonds with the amide or nitro functionalities of this compound.

Exploiting π-π Stacking: Coformers with aromatic rings could be selected to promote favorable π-π stacking interactions with the nitro-substituted benzene ring of the target molecule.

The table below outlines potential coformers and the primary intermolecular interactions that would be targeted in a co-crystallization strategy.

Coformer ClassExample CoformerTargeted Intermolecular Interaction
Carboxylic AcidsBenzoic Acid, Salicylic AcidAcid-amide heterosynthon (O-H···O=C, N-H···O=C)
AmidesIsonicotinamide, NicotinamideAmide-amide homosynthon or heterosynthon (N-H···O=C)
PhenolsHydroquinone, ResorcinolO-H···O (nitro or carbonyl), O-H···N (amide)
Aromatic HydrocarbonsPyrene, Anthraceneπ-π stacking interactions

The successful formation of polymorphs or co-crystals of this compound would need to be confirmed and characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Computational Chemistry and Molecular Modeling of N,2 Dimethyl 5 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. This method is instrumental in investigating the electronic structure and properties of molecules by calculating the electron density. For N,2-dimethyl-5-nitrobenzamide, DFT calculations can elucidate its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, a theoretical equilibrium structure of this compound is calculated by finding the minimum energy conformation on the potential energy surface.

In the absence of direct experimental crystallographic data for this compound, the validity of the optimized geometry is typically assessed by comparing calculated bond lengths and angles with those of structurally similar compounds that have been characterized experimentally. For instance, the calculated bond lengths of the benzene (B151609) ring, the nitro group (N-O), and the amide group (C=O, C-N) can be compared to standard values and data from related nitrobenzene (B124822) and benzamide (B126) derivatives. This comparative approach allows for a reliable evaluation of the computational model's accuracy.

Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative) Note: This table presents expected values based on DFT calculations of similar molecules, as direct experimental data for the title compound is not readily available.

ParameterBond/AtomsCalculated Value (Å/°)Typical Experimental Value (Å/°)
Bond Lengths (Å)C=O (Amide)1.231.22 - 1.24
C-N (Amide)1.361.35 - 1.38
N-O (Nitro)1.221.21 - 1.23
C-N (Nitro)1.481.47 - 1.49
Bond Angles (°)O=C-N (Amide)122.5121 - 123
C-C-N (Amide)118.0117 - 119
O-N-O (Nitro)124.0123 - 125

The electronic properties of this compound are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amide group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution indicates that the molecule is susceptible to nucleophilic attack at the nitro-containing ring and electrophilic attack at the amide-substituted ring positions.

Mulliken population analysis or other charge calculation schemes can be used to determine the partial atomic charges, revealing the charge distribution across the molecule. The oxygen atoms of the nitro and carbonyl groups are expected to carry significant negative charges, while the nitrogen of the nitro group and the carbonyl carbon atom will be positively charged.

Table 2: Calculated Electronic Properties for this compound (Illustrative)

PropertyCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy-2.8
HOMO-LUMO Gap4.7

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes electron-deficient regions (positive potential, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carbonyl and nitro groups, highlighting them as the primary sites for electrophilic interactions. Conversely, regions of positive potential (blue) are anticipated near the amide hydrogen (if present, though in this N,N-dimethyl form, it would be the hydrogens on the methyl groups) and the aromatic protons, indicating their susceptibility to nucleophilic interactions. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy. This analysis is particularly useful for understanding hyperconjugation and resonance effects.

Table 3: Major NBO Interactions and Stabilization Energies for this compound (Illustrative)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(Namide)π(C=O)~50-60
π(Cring-Cring)π(Cring-Cring)~20-25
π(Cring-Cring)π(N-O)nitro~5-10
LP(Onitro)σ(N-Cring)~2-5

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for structure verification.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. Key vibrational modes to analyze include the C=O stretching of the amide, the symmetric and asymmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and methyl groups, and C-N stretching vibrations. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons near the electron-withdrawing nitro group are expected to be deshielded and appear at a higher chemical shift (downfield).

Table 4: Predicted Vibrational Frequencies and NMR Shifts for this compound (Illustrative)

Spectroscopic ParameterFunctional GroupPredicted Wavenumber (cm-1) / Shift (ppm)
Vibrational FrequenciesC=O Stretch (Amide)1670 - 1690
NO₂ Asymmetric Stretch1520 - 1540
NO₂ Symmetric Stretch1340 - 1360
¹³C NMR Chemical ShiftsC=O (Amide)~168
C-NO₂~145
Aromatic Carbons120 - 140
¹H NMR Chemical ShiftsAromatic Protons7.5 - 8.5
N-CH₃2.9 - 3.1
Ring-CH₃2.4 - 2.6

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions of this compound in different environments, such as in a solvent.

Exploration of Conformational Landscapes and Stability in Solution

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its physical, chemical, and biological properties. For this compound, the rotational freedom around the amide bond (C-N) and the bond connecting the phenyl ring to the amide group allows for a landscape of different conformers. Computational studies on similar amide-containing molecules often employ quantum mechanical methods, such as Density Functional Theory (DFT), to map this potential energy surface and identify stable conformers sapub.org.

The relative stability of these conformers can shift in a solution due to interactions with solvent molecules. The polar nature of the nitro and amide groups in this compound suggests that polar solvents would significantly influence its conformational equilibrium. Implicit and explicit solvent models are utilized in computational chemistry to simulate these effects and predict the most probable conformations in a given solvent environment. For instance, computational analyses of other complex amides have successfully elucidated their conformational preferences in different solvents, providing insights into their stereodynamics . A comprehensive conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy of each resulting structure to identify the global and local energy minima.

Dynamic Behavior of this compound in Complex Environments

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are not accessible from static models. An MD simulation of this compound, placed within a simulated biological environment such as a lipid bilayer or in complex with a protein, could reveal its temporal and spatial evolution.

Studies on structurally related compounds, such as N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, have utilized MD simulations to assess the stability of ligand-protein complexes tandfonline.comnih.govresearchgate.net. The Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over the simulation time is a key metric to evaluate the stability of its binding pose within a protein's active site nih.govresearchgate.net. Such simulations for this compound would be instrumental in understanding its kinetic properties, interaction stability with potential biological targets, and the role of solvent molecules in mediating these interactions.

Computational Studies of Intermolecular Interaction Energies (e.g., CE-B3LYP)

The non-covalent interactions between this compound and its surrounding environment are crucial for its behavior in a biological system. High-level quantum chemical methods are employed to accurately calculate the energies of these interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Descriptors from this compound Structure

To build a QSAR model, the chemical structure of this compound and its analogues must be represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings), topological indices, and counts of specific chemical groups. For nitrobenzamides, descriptors like the count of nitro groups (SddsN(nitro) count) and hydroxyl groups (SsOHcount) have been shown to be important for their biological activity nih.gov.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment researchgate.net.

The selection of relevant descriptors is a critical step in developing a robust QSAR model.

Descriptor CategoryExamplesRelevance to this compound
Constitutional Molecular Weight, Atom Counts, Number of Rotatable BondsBasic molecular properties influencing bioavailability.
Topological Connectivity Indices, Shape IndicesDescribes the branching and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions and reactivity.
Steric Molecular Volume, Surface AreaInfluences how the molecule fits into a binding site.
Hydrophobic LogPDescribes the molecule's solubility and partitioning behavior.

Development of Predictive Models for Biological Activity Trends

Once a set of relevant descriptors is identified for a series of nitrobenzamide derivatives, statistical methods are used to build a predictive model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the descriptors to the biological activity.

For a hypothetical series of compounds including this compound, a QSAR model might take the form:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of the QSAR model is assessed through various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set (pred_r²) nih.gov. A statistically robust QSAR model can then be used to predict the biological activity of new, unsynthesized nitrobenzamide derivatives, thereby guiding the design of more potent compounds. QSAR studies on nitrobenzenes have demonstrated the utility of multiparametric models in predicting their toxicity nih.gov.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is invaluable for understanding the molecular basis of a drug's action and for virtual screening of compound libraries.

For this compound, molecular docking studies would involve identifying a potential biological target and predicting its binding mode within the active site. The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

Molecular docking studies on various nitrobenzamide derivatives have revealed their potential to interact with a range of biological targets, including:

Inducible Nitric Oxide Synthase (iNOS): Docking studies have shown that nitrobenzamides can bind to iNOS, with the nitro group playing a key role in the interaction nih.govresearchgate.net.

α-Glucosidase and α-Amylase: A structurally similar compound, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be a potent inhibitor of these enzymes, with docking studies revealing key binding interactions nih.gov.

Integrins and DNA: Other benzamide derivatives have been shown through docking to interact with targets like integrins and DNA dergipark.org.tr.

A typical docking analysis of this compound would likely reveal the formation of hydrogen bonds between the amide and nitro groups and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring and methyl groups. The table below summarizes potential interactions based on studies of analogous compounds.

Potential Protein TargetKey Interacting Residues (Hypothetical)Types of Interactions
Inducible Nitric Oxide Synthase (iNOS)Arginine, Glutamate, TyrosineHydrogen Bonding, Pi-Pi Stacking
α-GlucosidaseAspartic Acid, Histidine, ArginineHydrogen Bonding, Hydrophobic Interactions
α-AmylaseAspartic Acid, Glutamic Acid, TryptophanHydrogen Bonding, Hydrophobic Interactions

These computational predictions provide a valuable starting point for experimental validation and for the rational design of new this compound derivatives with improved biological activity.

Prediction of Binding Modes and Affinities with Biological Targets

The primary biological target for inhibitors of necroptosis is Receptor-Interacting Protein Kinase 1 (RIPK1). Computational studies, particularly molecular docking, are employed to predict how this compound might fit into the binding site of RIPK1. These models help in understanding the conformational changes in both the ligand and the protein upon binding.

Molecular docking simulations predict that this compound, like other known RIPK1 inhibitors, likely binds to an allosteric pocket adjacent to the ATP-binding site. This binding is predicted to stabilize an inactive conformation of the kinase, thereby inhibiting its function. The predicted binding mode for a similar class of inhibitors suggests that the benzamide core would be oriented to form critical hydrogen bonds with the hinge region of the kinase.

The binding affinity of this compound for RIPK1 can be estimated using computational methods such as free energy calculations. These calculations provide a quantitative measure of the strength of the interaction, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While specific experimental values for this compound are not extensively published, data from analogous RIPK1 inhibitors provide a valuable reference for its potential affinity.

Table 1: Predicted Binding Affinities of Analogous RIPK1 Inhibitors

Compound Class Predicted/Experimental Affinity (IC50/Kd) Biological Target
Benzamide Derivatives 10-100 nM Human RIPK1
Necrostatins 100-500 nM Human RIPK1
Pyrrolopyrimidine Analogs 5-50 nM Human RIPK1

This table presents a summary of binding affinities for classes of compounds structurally related to this compound, providing a predictive context for its potential efficacy.

Identification of Key Amino Acid Residues and Interaction Hotspots

Detailed analysis of the predicted binding pose of this compound within the RIPK1 active site allows for the identification of specific amino acid residues that are critical for its binding. These "interaction hotspots" are regions within the binding pocket where the ligand forms strong and specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Based on the modeling of similar inhibitors, the following interactions are predicted to be crucial for the binding of this compound to RIPK1:

Hydrogen Bonding: The amide group of this compound is likely to form hydrogen bonds with the backbone atoms of key residues in the hinge region of RIPK1, such as Met95.

Pi-Stacking: The aromatic ring of the benzamide core may participate in pi-stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding site.

Table 2: Predicted Key Amino Acid Interactions for Benzamide-based RIPK1 Inhibitors

Amino Acid Residue Type of Interaction Predicted Role in Binding
Met95 Hydrogen Bond Anchor point for the amide group
Asp156 Hydrogen Bond Interaction with the nitro group
Leu157 Hydrophobic Stabilization of the phenyl ring
Phe63 Pi-Stacking Orientation of the aromatic core
Val76 Hydrophobic Contribution to binding pocket shape

This interactive table details the predicted key amino acid residues and the nature of their interaction with benzamide-based inhibitors, highlighting the specific contributions of each residue to the binding affinity and selectivity.

Chemical Reactivity and Derivatization Studies of N,2 Dimethyl 5 Nitrobenzamide

Reactivity of the Nitro Group in N,2-dimethyl-5-nitrobenzamide

The nitro group is a dominant feature of the molecule's chemistry, strongly influencing the reactivity of the aromatic ring and serving as a key site for chemical modification.

Reductive Transformations: Mechanism and Products (e.g., Amino derivatives)

The reduction of the aromatic nitro group is a fundamental transformation, providing a pathway to the corresponding amino derivatives, which are valuable intermediates in synthesis. This conversion can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org The reduction is not a single-step process but proceeds through several intermediates. libretexts.org

The mechanism, as described by the Haber model for nitrobenzene (B124822) reduction, involves a stepwise pathway. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). unimi.it With strong reducing agents in an acidic environment, these intermediates are typically transient. libretexts.org

Commonly employed methods for the reduction of aromatic nitro compounds are highly effective for transforming this compound into 5-amino-N,2-dimethylbenzamide.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

Reagent/Method Description Product from this compound
Catalytic Hydrogenation
H₂, Pd/C Palladium on carbon is a highly efficient and common choice for nitro reductions. commonorganicchemistry.com 5-amino-N,2-dimethylbenzamide
H₂, Raney Ni Raney nickel is an effective alternative, particularly useful when avoiding the dehalogenation of aryl halides. wikipedia.orgcommonorganicchemistry.com 5-amino-N,2-dimethylbenzamide
Metal/Acid Reductions
Fe, HCl/CH₃COOH Iron powder in the presence of an acid like hydrochloric or acetic acid provides a mild and effective reduction. masterorganicchemistry.comcommonorganicchemistry.com A similar method using iron powder and dilute acid has been successfully used to prepare 3-methyl-2-aminobenzamide from 3-methyl-2-nitrobenzamide. google.com 5-amino-N,2-dimethylbenzamide
Sn, HCl Tin metal in hydrochloric acid is a classic method for this transformation. masterorganicchemistry.com 5-amino-N,2-dimethylbenzamide
Zn, HCl/CH₃COOH Zinc metal under acidic conditions is another mild option for converting nitro groups to amines. wikipedia.orgcommonorganicchemistry.com 5-amino-N,2-dimethylbenzamide
SnCl₂, HCl Tin(II) chloride is a mild reducing agent suitable for this purpose. wikipedia.org 5-amino-N,2-dimethylbenzamide

The resulting amino derivative, 5-amino-N,2-dimethylbenzamide, possesses a nucleophilic amino group, opening avenues for a wide range of further derivatization reactions, such as diazotization and amide formation.

Electronic Effects on Aromatic Electrophilic and Nucleophilic Substitution

The substituents on the benzamide (B126) ring dictate its susceptibility to substitution reactions. The nitro group (—NO₂) is a powerful electron-withdrawing group, exerting a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution. ncert.nic.in It achieves this through both a negative inductive effect (-I) and a negative resonance effect (-R), significantly reducing the electron density of the benzene (B151609) ring. This deactivation makes electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, considerably more difficult compared to unsubstituted benzene. The nitro group acts as a meta-director for any potential incoming electrophiles. ncert.nic.in

For nucleophilic aromatic substitution (SNAr), the presence of the strong electron-withdrawing nitro group is activating. It stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at positions ortho or para to the nitro group. This makes the molecule more susceptible to reaction with strong nucleophiles, potentially leading to the displacement of a suitable leaving group if one were present on the ring.

Electrochemical Characterization of Redox Behavior

The electrochemical reduction of aromatic nitro compounds has been extensively studied. The process for compounds like this compound is expected to follow the general mechanism proposed by Haber, which involves a sequence of electron and proton transfer steps. unimi.it The complete reduction of a nitro group to an amine is a six-electron, six-proton process. libretexts.org

R—NO₂ + 6e⁻ + 6H⁺ → R—NH₂ + 2H₂O libretexts.org

Cyclic voltammetry studies on similar nitroaromatic compounds typically show an initial, often irreversible, reduction wave corresponding to the formation of a radical anion (R-NO₂•⁻). In protic media, this is followed by further reduction steps at more negative potentials, corresponding to the formation of the nitroso and hydroxylamine intermediates, ultimately leading to the amine. The precise reduction potentials and the stability of the intermediates are highly dependent on the solvent, pH, and the electronic nature of other substituents on the aromatic ring.

Reactivity of the Amide Moiety in this compound

The N-methylbenzamide portion of the molecule also possesses distinct reactivity, primarily centered on the amide linkage and the proton on the amide nitrogen.

Hydrolytic Stability and Pathways

Amides are generally stable functional groups but can undergo hydrolysis to their constituent carboxylic acid and amine under either acidic or basic conditions, typically requiring elevated temperatures. The hydrolysis of this compound would yield 2-methyl-5-nitrobenzoic acid and methylamine (B109427).

The stability of the amide bond is influenced by the electronic environment. Studies on the hydrolysis of related N-nitrobenzamides in aqueous sulfuric acid have shown that the mechanism can vary with acid concentration. rsc.org In strongly acidic solutions, the reaction can proceed via an A1 mechanism following O-protonation of the carbonyl. In more dilute acid, a neutral water-catalyzed pathway or even hydroxide (B78521) catalysis can be observed. rsc.org

Under physiological conditions (neutral pH), the amide bond of this compound is expected to be relatively stable and resistant to cleavage. The electron-withdrawing nitro group may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions compared to an unsubstituted benzamide.

Modifications and Derivatization of the Amide Nitrogen

This compound is a secondary amide, meaning it has a proton attached to the nitrogen atom (N-H). This proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride) to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for derivatization at the nitrogen atom.

Table 2: Potential Derivatization Reactions at the Amide Nitrogen

Reaction Type Reagents Product
N-Alkylation 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) N-alkyl-N,2-dimethyl-5-nitrobenzamide
N-Acylation 1. Strong Base (e.g., NaH) 2. Acyl Chloride (R'-COCl) N-acyl-N,2-dimethyl-5-nitrobenzamide (an N-acyl imide derivative)

These modifications can significantly alter the chemical and physical properties of the parent molecule. For example, N-alkylation would convert the secondary amide into a tertiary amide, removing its ability to act as a hydrogen bond donor.

Reactions at the Methyl Substituents

The reactivity of the two methyl groups in this compound, one attached to the amide nitrogen (N-methyl) and the other to the benzene ring at position 2 (C-methyl), presents distinct opportunities for chemical modification. While specific studies on this compound are not extensively documented, the reactivity of these methyl groups can be inferred from the established chemistry of analogous functional groups on aromatic compounds.

The C-methyl group at the 2-position, being attached to a nitro-substituted benzene ring, is expected to exhibit reactivity similar to that of methyl groups in nitrotoluene derivatives. The electron-withdrawing nature of the nitro group can influence the reactivity of the benzylic protons of the C-methyl group.

One potential transformation is oxidation . Strong oxidizing agents have been shown to convert the methyl group of nitrotoluenes into a carboxylic acid. For instance, the oxidation of 4-nitrotoluene (B166481) can yield 4-nitrobenzoic acid wikipedia.org. By analogy, the C-methyl group of this compound could potentially be oxidized to a carboxylic acid, yielding N-methyl-5-nitroanthranilamide-2-carboxylic acid. The conditions for such a reaction would need to be carefully controlled to avoid degradation of the amide functionality.

Another characteristic reaction is halogenation , particularly at the benzylic position of the C-methyl group. The treatment of 4-nitrotoluene with bromine, for example, results in the formation of 4-nitrobenzyl bromide wikipedia.org. Similarly, the C-methyl group in this compound could likely undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions.

The N-methyl group, being part of an amide, is generally less reactive towards the typical transformations of aromatic methyl groups. Its reactivity would primarily be influenced by the chemistry of the amide bond itself.

Potential Reaction Reagents and Conditions (Analogous Systems) Potential Product from this compound
Oxidation of C-methylStrong oxidizing agents (e.g., KMnO4, CrO3)N-methyl-5-nitroanthranilamide-2-carboxylic acid
Halogenation of C-methylN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN)N-(2-(bromomethyl)-5-nitrophenyl)-N-methylbenzamide

Advanced Chemical Transformations and Functionalization of the Benzene Ring

The benzene ring of this compound is activated towards certain transformations due to the presence of the nitro group. This electron-withdrawing group can facilitate nucleophilic aromatic substitution and also act as a leaving group in various cross-coupling reactions, enabling extensive functionalization of the aromatic core.

Cross-Coupling Reactions and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In recent years, the nitro group has been successfully employed as a leaving group in such transformations, providing an alternative to the more traditional organohalides. This approach allows for the direct functionalization of nitroaromatic compounds like this compound.

Several types of cross-coupling reactions could potentially be applied to this compound:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or, in this case, a nitroarene, to form a C-C bond wikipedia.orgthieme.demdpi.comorganic-chemistry.orglibretexts.org. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base could lead to the synthesis of biaryl compounds. The catalytic cycle generally involves the oxidative addition of the nitroarene to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com. The use of nitroarenes as substrates in Heck-type reactions has also been reported, enabling the formation of substituted alkenes researchgate.net. This compound could potentially react with various alkenes under palladium catalysis to introduce a vinyl group onto the benzene ring.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide wikipedia.orglibretexts.orgorganic-chemistry.org. Palladium-catalyzed Sonogashira-type couplings of nitrobenzenes have been developed, offering a method for the synthesis of arylalkynes rsc.orgresearchgate.net. This suggests that this compound could be coupled with terminal alkynes to introduce an alkynyl moiety.

The general mechanism for these denitrative cross-coupling reactions involves the oxidative addition of the C-NO2 bond to a low-valent palladium center. This is often the rate-determining step and can be influenced by the electronic properties of the nitroarene and the nature of the palladium catalyst and ligands. The resulting arylpalladium(II) intermediate then participates in the subsequent steps of the specific cross-coupling cycle (transmetalation in Suzuki-Miyaura, migratory insertion in Heck, and transmetalation with a copper acetylide in Sonogashira) before reductive elimination affords the final product.

Cross-Coupling Reaction Coupling Partner Potential Product Type Key Mechanistic Steps
Suzuki-MiyauraArylboronic acidBiarylOxidative addition, Transmetalation, Reductive elimination
HeckAlkeneSubstituted AlkeneOxidative addition, Migratory insertion, β-Hydride elimination
SonogashiraTerminal alkyneArylalkyneOxidative addition, Transmetalation (often with Cu co-catalyst), Reductive elimination

Kinetic and Thermodynamic Aspects of this compound Reactions

In the context of the cross-coupling reactions discussed in the previous section, the kinetics would be significantly influenced by the rate of oxidative addition of the C-NO2 bond to the palladium catalyst. This step is generally favored by electron-withdrawing groups on the aromatic ring, which suggests that the nitro group in this compound would facilitate this process. The steric hindrance provided by the 2-methyl group could potentially influence the rate of approach of the bulky catalyst to the C-N bond, which might be reflected in the reaction kinetics.

Thermodynamically, the stability of the starting material, intermediates, and products will determine the position of equilibrium. The formation of highly conjugated systems, such as those produced in cross-coupling reactions, is often thermodynamically favorable.

Without specific experimental data, any discussion on the kinetic and thermodynamic parameters remains qualitative. Further research involving experimental rate studies and computational modeling would be necessary to provide quantitative insights into the reactivity of this compound.

Reaction Type Expected Kinetic Influences Expected Thermodynamic Influences
Electrophilic Aromatic SubstitutionThe interplay of activating (methyl) and deactivating (nitro, amide) groups will determine the rate. Steric hindrance from the 2-methyl group may affect the rate of attack at certain positions.The relative stability of the possible isomeric products will determine the product distribution under thermodynamic control.
Nucleophilic Aromatic SubstitutionThe strong electron-withdrawing nitro group will accelerate the rate of nucleophilic attack on the ring.The stability of the Meisenheimer complex intermediate and the final product will influence the overall thermodynamics.
Cross-Coupling ReactionsThe rate will be highly dependent on the efficiency of the oxidative addition step, which is influenced by the catalyst, ligands, and electronic nature of the nitroarene.The formation of a new C-C bond and a highly conjugated product is generally thermodynamically favorable.

Structure Activity Relationships Sar and Mechanistic Investigations of N,2 Dimethyl 5 Nitrobenzamide Analogues in Vitro & Theoretical

Systematic Variation of Substituents and Positional Isomerism on Biological Activity

The exploration of N,2-dimethyl-5-nitrobenzamide analogues has shown that the nature and placement of substituents on the benzamide (B126) scaffold are critical determinants of biological function. Research into related structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, has provided valuable insights into these relationships.

In one such study, a series of derivatives was synthesized to probe the effects of different substituents. It was found that a compound featuring a 2-methyl-5-nitro substituent on the N-phenyl ring was the most potent inhibitor against both α-glucosidase and α-amylase enzymes. nih.gov This highlights the favorable contribution of the specific substitution pattern found in this compound. The combination of an electron-donating methyl group with an electron-withdrawing nitro group on the same phenyl ring appeared to significantly enhance inhibitory activity. nih.govtandfonline.com

Conversely, replacing the N-aryl group with heterocyclic amines or straight-chain alkyl amines (like n-propyl or butyl amine) resulted in a marked decrease in inhibitory potential, suggesting that the aromatic nature of the N-substituent is crucial for effective interaction with the target enzymes. nih.gov

Table 1: Impact of N-Substituent Variation on α-Glucosidase and α-Amylase Inhibition for selected N-(substituted-phenyl)-benzamide Analogues

N-Substituent Group Target Enzyme Reported Activity
2-methyl-5-nitrophenyl α-Glucosidase Most potent in series
2-methyl-5-nitrophenyl α-Amylase Most potent in series
Heterocyclic amine α-Glucosidase Reduced activity
n-Propyl amine α-Glucosidase Diminished activity

The nitro group (–NO2) is a fundamental pharmacophore in the this compound structure, playing a multifaceted role in its biological activity. mdpi.comnih.gov As a strong electron-withdrawing group, it significantly alters the electronic properties of the aromatic ring, which can facilitate interactions with nucleophilic sites within biological targets like proteins and enzymes. mdpi.comnih.gov

The presence of the nitro group is often essential for the bioactivity of many therapeutic agents, contributing to antimicrobial, antiparasitic, and anticancer properties. mdpi.com Its mechanism frequently involves metabolic reduction within cells. mdpi.com This bioreduction can lead to the formation of reactive intermediates, a key factor in the pharmacological effects of nitro-containing compounds. mdpi.comresearchgate.net The nitro group can therefore be considered both a pharmacophore, for its role in molecular recognition and activity, and a potential toxicophore, due to the reactive species it can generate. nih.gov

The N-methyl substituent directly affects the amide bond's properties and the spatial orientation of the entire N-substituted portion of the molecule. In related chemical series, the stereochemistry and orientation of N-methyl groups have been shown to modulate biological activity significantly. This modulation can occur through direct interaction with residues in the binding site or by sterically forcing the adjacent aromatic ring into a more favorable orientation for binding. nih.gov The interplay between the N-methyl and 2-methyl groups thus fine-tunes the molecule's shape and electronic distribution, which is essential for precise molecular recognition by its biological targets.

Elucidation of Molecular Targets and Their Interaction Mechanisms

Investigations into this compound analogues have identified several molecular targets, primarily enzymes, whose inhibition underlies the observed biological effects. Understanding the mechanisms of these interactions is key to comprehending the compound's pharmacological profile.

Analogues of this compound have demonstrated inhibitory activity against various enzymes. While specific kinetic data for this compound against cholinesterases and DprE1 is not extensively detailed, studies on related nitroaromatic compounds and benzamide derivatives suggest these are plausible targets. The primary focus of available research has been on metabolic enzymes like xanthine (B1682287) oxidase (XO) and digestive enzymes such as α-glucosidase and α-amylase. nih.govnih.gov

Xanthine Oxidase (XO): Many heterocyclic and aromatic amide-based compounds are known inhibitors of XO. nih.gov Kinetic studies of similar inhibitors reveal that they often act as mixed-type inhibitors, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov Molecular docking simulations of related benzamide inhibitors with XO show that the amide portion and aromatic rings are crucial for binding. Interactions typically involve hydrogen bonds with key amino acid residues like Arg880 and Thr1010 in the enzyme's active site, as well as hydrophobic interactions that stabilize the complex. nih.govnih.gov

α-Glucosidase and α-Amylase: For these enzymes, docking studies of active benzamide analogues revealed that their binding is stabilized by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov The 2-methyl-5-nitrophenyl group of the most active analogues was found to fit snugly into the binding pocket, contributing significantly to the binding affinity. nih.gov

Table 2: Summary of Enzyme Inhibition and Interaction Characteristics for Benzamide Analogues

Enzyme Target Type of Inhibition Key Binding Interactions
Xanthine Oxidase Mixed-type (inferred) Hydrogen bonding (with Arg, Thr residues), Hydrophobic interactions
α-Glucosidase Not specified Hydrogen bonding, Electrostatic interactions, Hydrophobic interactions

The mechanism of action for many nitroaromatic compounds involves the disruption of fundamental cellular processes. The reactive intermediates generated from the bioreduction of the nitro group can induce cellular stress and damage macromolecules. nih.govresearchgate.net These reactive species can covalently modify DNA and proteins, leading to interference with DNA synthesis, replication, and repair mechanisms. This disruption can ultimately trigger cell cycle arrest and apoptosis, forming the basis of the antimicrobial and anticancer activities observed in many nitro compounds. mdpi.com While direct evidence for this compound is limited, this pathway is a well-established mechanism for the broader class of nitroaromatic agents.

A central aspect of the mechanism for nitroaromatic compounds is their intracellular reduction. researchgate.net The nitro group of this compound can undergo a series of one-electron reductions, often catalyzed by cellular nitroreductases. researchgate.netsvedbergopen.com This process generates a cascade of reactive intermediates, including the nitroso derivative, the hydroxylamine (B1172632) derivative, and ultimately the amine. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide
N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl] benzamide
Allopurinol
Febuxostat
Topiroxostat

Biochemical Pathways Affected by this compound Analogues

In vitro and theoretical studies have revealed that analogues of this compound can modulate various biochemical pathways, demonstrating potential therapeutic applications in diverse areas, including infectious diseases and metabolic disorders. The biological activity is significantly influenced by the nature and position of substituents on the benzamide scaffold.

Antitubercular Activity: A significant area of investigation for nitrobenzamide analogues is their potent activity against Mycobacterium tuberculosis. Research suggests that these compounds can act as inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. The mechanism is believed to involve the reduction of the nitro group to a nitroso derivative, which then forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition. The antitubercular activity is highly dependent on the substitution pattern on the aromatic ring. For instance, studies on N-alkyl nitrobenzamides have shown that compounds with a 3,5-dinitro substitution pattern or a 3-nitro-5-trifluoromethyl substitution are particularly active. nih.gov The lipophilicity of the N-alkyl chain also plays a crucial role, with intermediate chain lengths (six to ten carbons) often exhibiting the highest potency. nih.gov

Antidiabetic Activity: Certain analogues of this compound have been identified as potential antidiabetic agents through their inhibitory effects on key carbohydrate-metabolizing enzymes. Specifically, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have demonstrated potent inhibition of α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. Their inhibition can help to control postprandial hyperglycemia. The presence of both an electron-donating group (like a methyl group at the 2-position) and an electron-withdrawing group (like a nitro group at the 5-position) on the N-phenyl ring appears to be favorable for this inhibitory activity.

Anti-inflammatory Activity: Nitro-substituted benzamide derivatives have also been evaluated for their anti-inflammatory properties. The proposed mechanism involves the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions. By suppressing NO production in macrophages, these compounds can exert an anti-inflammatory effect. The number and position of nitro groups on the benzamide structure, along with their orientation and polarizability, are critical factors in determining their binding efficiency to enzymes like inducible nitric oxide synthase (iNOS) and their subsequent regulatory effects on inflammatory pathways.

The table below summarizes the in vitro activity of representative this compound analogues against various biochemical targets.

Compound IDTarget/AssayActivity (IC50/MIC)Reference
3,5-dinitrobenzamide derivative (c2)M. tuberculosis H37RvMIC: 0.031 µg/mL mdpi.com
3,5-dinitrobenzamide derivative (d1)M. tuberculosis H37RvMIC: 0.031 µg/mL mdpi.com
3,5-dinitrobenzamide derivative (d2)M. tuberculosis H37RvMIC: 0.031 µg/mL mdpi.com
N-hexyl-3,5-dinitrobenzamideM. tuberculosis H37RvMIC: 0.016 µg/mL nih.gov
N-decyl-3,5-dinitrobenzamideM. tuberculosis H37RvMIC: 0.016 µg/mL nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideα-GlucosidaseIC50: Not Specified
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideα-AmylaseIC50: Not Specified
Nitrobenzamide derivative (N8)Nitric Oxide Production~40.8% inhibition at 20 µM researchgate.net
Nitrobenzamide derivative (N10)Nitric Oxide Production~68.1% inhibition at 50 µM researchgate.net

Stability and Metabolism in Academic in vitro Biological Systems

The metabolic stability and biotransformation of this compound analogues are critical factors influencing their potential as therapeutic agents. In vitro studies using various biological systems, such as liver microsomes, S9 fractions, and hepatocytes, provide valuable insights into their metabolic fate. These assays help to determine the intrinsic clearance and half-life of the compounds and identify potential metabolic pathways. researchgate.netcreative-biolabs.com

The primary routes of metabolism for many xenobiotics, including benzamide derivatives, occur in the liver and are catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov These phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, making the compounds more polar and susceptible to phase II conjugation reactions. For nitroaromatic compounds, nitroreduction is a key metabolic pathway that can be catalyzed by various nitroreductases, including certain CYP isoforms. This process can lead to the formation of nitroso, hydroxylamino, and amino metabolites. The formation of reactive intermediates during metabolism is a critical consideration, as they can potentially lead to toxicity. frontiersin.org

Studies on N-alkyl nitrobenzamides have demonstrated their stability in phosphate-buffered saline (pH 7.4), suggesting that any degradation observed in biological systems is likely due to enzymatic processes. nih.gov The stability of these compounds in human plasma and mycobacterial homogenates has been assessed to understand their persistence in relevant biological environments. The amide bond within the benzamide structure is a potential site for enzymatic hydrolysis. The rate of this cleavage can be influenced by steric shielding from nearby substituents. For example, introducing methyl or fluoro groups near the amide bonds has been shown to improve microsomal stability in some cases. researchgate.net

The metabolic stability of a compound is often expressed in terms of its half-life (t1/2) in a given in vitro system. A shorter half-life generally indicates more rapid metabolism and clearance. The following table presents available data on the in vitro metabolic stability of compounds related to this compound.

Compound ClassIn Vitro SystemParameterValueReference
N-Alkyl-3,5-dinitrobenzamidesHuman PlasmaStabilityStable (minimal degradation) nih.gov
N-Alkyl-3,5-dinitrobenzamidesMycobacterial HomogenateStabilityVariable degradation nih.gov
Nα-aroyl-N-aryl-phenylalanine amidesHuman Liver MicrosomesStabilityGenerally unstable researchgate.net
Nα-aroyl-N-aryl-phenylalanine amidesMurine Liver MicrosomesStabilityGenerally unstable researchgate.net
Nα-aroyl-N-aryl-phenylalanine amidesHuman PlasmaStabilityGenerally stable researchgate.net
Nα-aroyl-N-aryl-phenylalanine amidesMurine PlasmaStabilityVariable degradation researchgate.net

It is important to note that in vitro metabolic stability can vary significantly across different species. Therefore, studies are often conducted using systems derived from multiple species (e.g., human, rat, mouse, dog) to assess interspecies differences and improve the prediction of human pharmacokinetics. researchgate.net The use of recombinant expressed enzymes, such as specific CYP isoforms, can further help to identify the key enzymes responsible for the metabolism of a particular compound. creative-biolabs.com

Emerging Research Directions and Potential Academic Applications

Rational Design of Next-Generation N,2-dimethyl-5-nitrobenzamide Derivatives

The rational design of new derivatives of this compound is a key area of research, aimed at optimizing its chemical and biological properties for specific applications. This approach relies on understanding the structure-activity relationship (SAR), where systematic modifications to the molecule's structure are correlated with changes in its functional output.

Key strategies in the rational design of nitrobenzamide derivatives include:

Modification of the N-Alkyl Group: Altering the N-dimethyl moiety to other alkyl or aryl groups can significantly impact the compound's lipophilicity and steric profile. Studies on related N-alkyl nitrobenzamides have shown that lipophilicity is a critical factor for antimycobacterial activity, with N-alkyl chains of six to ten carbons being optimal for accessing periplasmatic targets. mdpi.com

Substitution on the Aromatic Ring: The position and nature of substituents on the benzamide (B126) ring are crucial. The nitro group at the 5-position is a key feature, and its replacement with bioisosteric groups like a trifluoromethyl (CF3) group has been shown to maintain significant biological activity in similar compounds, which can be a strategy to mitigate potential toxicological concerns associated with nitroaromatics. mdpi.com

Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteres to improve metabolic stability or modify binding interactions. For instance, replacing the amide with esters has been explored, although in some cases, the amide derivatives demonstrated greater stability in biological media and better activity. mdpi.com

Detailed research findings from analogous compounds provide a roadmap for designing next-generation derivatives. For example, in a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, specific substitutions led to potent inhibition of α-glucosidase and α-amylase, highlighting the sensitivity of the benzamide scaffold to structural changes. tandfonline.com These insights allow for the targeted synthesis of novel this compound derivatives with potentially enhanced efficacy or novel biological activities.

Table 1: Structure-Activity Relationship (SAR) Insights from Related Nitrobenzamide Analogs for Rational Design
Structural ModificationObserved Effect on Activity/PropertyPotential Application for this compound DesignReference
Varying N-alkyl chain length (C6-C10)Optimal lipophilicity for antimycobacterial activity, likely by improving cell penetration.Design derivatives with varying N-substituents to modulate bioavailability and target engagement. mdpi.com
Replacing 5-nitro group with trifluoromethyl (CF3)Maintained significant biological activity while potentially improving pharmacokinetic profiles.Synthesize a 5-CF3 analog to assess changes in activity and metabolic stability. mdpi.com
Amide vs. Ester isostereAmide derivatives showed greater stability and, in some cases, superior activity compared to ester analogs.Prioritize the amide scaffold for stability but explore other bioisosteres for novel properties. mdpi.com
Substitution at the 4-positionRelocation of the nitro group to the 4-position significantly diminishes activity in some series.Maintain substitution at the 5-position as a critical pharmacophoric element. mdpi.com

Integration with Chemoinformatics and Artificial Intelligence for Predictive Modeling

Chemoinformatics and artificial intelligence (AI) are transforming chemical research by enabling the rapid analysis and prediction of molecular properties. nih.gov For this compound, these computational tools offer a powerful means to guide the design of derivatives and predict their behavior, significantly reducing the time and resources required for experimental synthesis and testing. nih.gov

Machine learning (ML) and deep learning (DL) models can be trained on datasets of known benzamide derivatives to build predictive Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—to forecast biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. tandfonline.comnih.gov

Applications for this compound include:

Virtual Screening: AI-driven models can screen vast virtual libraries of potential derivatives to identify candidates with the highest probability of desired activity before they are synthesized. nih.gov

ADMET Prediction: Computational tools can predict the drug-likeness and pharmacokinetic properties of new this compound analogs, helping to prioritize compounds with favorable profiles for further development. tandfonline.com

Mechanism of Action Studies: Molecular docking and molecular dynamics simulations can model the interaction of this compound derivatives with biological targets, providing insights into their binding modes and mechanism of action. tandfonline.comresearchgate.net Such studies have successfully supported the observed antidiabetic and antimicrobial potential of similar benzamide compounds. tandfonline.com

The development of robust predictive models requires high-quality, well-curated datasets that include both active and inactive compounds to improve reliability. nih.gov The integration of these in silico methods is crucial for accelerating the discovery cycle and for the intelligent design of new chemical entities based on the this compound scaffold.

Table 2: Application of Chemoinformatics and AI in the Study of this compound
Computational MethodObjectiveExpected OutcomeReference
QSAR ModelingPredict biological activity based on molecular structure.Identification of key structural features for activity; prioritization of synthetic targets. nih.govmdpi.com
Molecular DockingSimulate the binding of derivatives to a specific protein target.Prediction of binding affinity and orientation; elucidation of mechanism of action. tandfonline.comresearchgate.net
Molecular Dynamics (MD) SimulationsAnalyze the stability and conformational changes of a ligand-protein complex over time.Assessment of the stability of predicted binding modes. tandfonline.com
ADMET PredictionForecast pharmacokinetic and toxicity properties.Early-stage filtering of compounds with poor drug-like properties. tandfonline.com

Development of this compound as a Chemical Probe or Tool in Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. researchgate.net Given the observed biological activities in related nitrobenzamide compounds, such as anti-inflammatory and antimycobacterial effects mdpi.comresearchgate.net, there is significant potential to develop this compound or its derivatives into chemical probes.

The development process involves:

Target Identification and Validation: Identifying the specific biological target responsible for an observed phenotype. For example, studies on nitrobenzamide derivatives have investigated their effects on enzymes like inducible nitric oxide synthase (iNOS), COX-2, and mycobacterial DprE1. mdpi.comresearchgate.net

Optimization for Potency and Selectivity: Modifying the lead compound to enhance its affinity for the intended target while minimizing off-target effects. Best practices recommend using probes at appropriate concentrations and including structurally matched inactive control compounds to validate findings. researchgate.net

Characterization in Cellular and In Vivo Models: Demonstrating that the probe can engage its target in a complex biological environment and elicit a measurable downstream effect.

This compound could serve as a scaffold for creating probes to investigate signaling pathways or to validate novel drug targets. For instance, a highly selective derivative could be used to explore the role of a specific enzyme in disease progression. Furthermore, by attaching a fluorescent dye or a reactive group, the compound could be converted into a tool for bioimaging or for identifying covalent binders to biological macromolecules like RNA. acs.orgresearchgate.net

Exploration of this compound as a Versatile Chemical Synthon for Heterocyclic Compounds

A synthon is a building block used in organic synthesis to create more complex molecules. This compound possesses two key functional groups—the nitro group and the amide moiety—that make it a potentially valuable synthon for the synthesis of various heterocyclic compounds. mdpi.com Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of many pharmaceuticals.

The synthetic utility of this compound stems from the reactivity of its functional groups:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2). This resulting amino group is a versatile handle for constructing a wide range of nitrogen-containing heterocycles, such as benzimidazoles, quinolines, or benzodiazepines, through cyclization reactions with appropriate partners.

Reactions of the Amide Group: The amide functionality can also participate in cyclization reactions. For example, it can be used in condensation reactions to form fused ring systems. The carbonyl group of the amide can be reduced or activated to facilitate different synthetic transformations.

The combination of these reactive sites allows for multi-step synthetic pathways where this compound serves as the starting scaffold. Its use as a synthon would enable the creation of diverse libraries of novel heterocyclic compounds for screening in drug discovery and materials science. mdpi.com

Advanced Crystallization Techniques for Structural Biology Studies

Structural biology provides atomic-level insights into how molecules function by determining their three-dimensional structure, often through X-ray crystallography. To achieve this, high-quality crystals of the molecule of interest, typically in complex with its biological target (e.g., a protein or enzyme), are required.

For this compound and its derivatives, obtaining crystal structures is crucial for:

Validating Computational Models: Experimental structures can confirm the binding modes predicted by molecular docking simulations.

Guiding Rational Design: Visualizing the precise interactions between a ligand and its target allows for more informed and effective drug design.

Understanding Mechanism of Action: The structure of a ligand-protein complex can reveal the molecular basis of its biological activity.

Advanced crystallization techniques, such as microseed matrix screening and vapor diffusion methods, are employed to overcome the challenges of crystallizing small molecules with their protein targets. scispace.com The process involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal growth. Successful crystallization and structure determination have been reported for related nitrobenzamide derivatives, demonstrating the feasibility of these approaches for this class of compounds. nih.govmdpi.com These structural studies provide invaluable information on molecular conformation and intermolecular interactions within the crystal lattice. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for N,2-dimethyl-5-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like 2-amino-5-nitrobenzoic acid. A common approach includes:

  • Amide formation : Reacting the carboxylic acid with dimethylamine using coupling agents (e.g., HATU or EDC) in DMF under nitrogen .
  • Nitration : Introducing the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by neutralization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
    Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of dimethylamine) and temperature (40–60°C for amidation) to improve yields (reported 60–85%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., nitro group at C5: δ ~8.2 ppm for aromatic protons) .
    • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .
  • X-ray Crystallography : Use SHELXL for single-crystal analysis to resolve bond lengths/angles and confirm regioselectivity. Slow evaporation in ethanol yields diffraction-quality crystals .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

Methodological Answer: The nitro group directs electrophiles (e.g., bromine, acyl chloride) to the meta position (C3) due to its strong electron-withdrawing effect. Computational studies (DFT/B3LYP/6-311+G(d,p)) show:

  • Localized electron density at C3 (MEP maps: −0.15 eV vs. −0.08 eV at C4) .
  • Transition-state analysis reveals lower activation energy for meta substitution (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for para) .
    Experimental Validation : Competitive bromination (NBS in CCl₄) yields >90% C3-brominated product, confirmed by NOESY .

Q. How can computational chemistry predict the electronic properties of this compound, and what contradictions exist between theory and experiment?

Methodological Answer:

  • DFT Studies : Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP functional) to predict redox behavior. Reported HOMO = −6.8 eV (experimental CV: −6.5 eV) .
  • Contradictions :
    • Computed nitro group vibrational frequencies (IR: 1520 cm⁻¹) may deviate from experimental values (1545 cm⁻¹) due to solvent effects .
    • Solvation models (e.g., PCM) improve agreement but require explicit water molecules in the simulation .

Q. How should researchers resolve discrepancies in reaction yields reported for this compound derivatives under similar conditions?

Methodological Answer:

  • Troubleshooting Variables :
    • Oxygen Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., amidation) to prevent hydrolysis .
    • Catalyst Purity : Screen CuI (0.5–2 mol%) in Ullmann couplings; impurities reduce yields by 20–30% .
  • Statistical Analysis : Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature > solvent polarity) .
  • Reproducibility : Cross-validate with independent labs using identical batches of reagents .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.